N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC) is a synthetic organic compound primarily recognized for its role as a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. [, ] This channel, also known as the capsaicin receptor, plays a crucial role in mediating pain sensation, particularly in response to noxious heat and inflammatory stimuli. [, ] BCTC exhibits high affinity for TRPV1, effectively blocking its activation by agonists like capsaicin and protons, thereby inhibiting downstream signaling pathways involved in pain perception. [, ] While its primary application lies in studying TRPV1 and associated physiological processes, further research is warranted to fully elucidate its potential therapeutic applications.
BCTC exerts its effects by acting as a potent and selective antagonist of the TRPV1 receptor. [, ] It binds to the receptor, preventing the binding of agonists such as capsaicin and protons, effectively blocking the channel's activation. [, ] This inhibition of TRPV1 activation prevents the influx of cations, primarily calcium, into the cell, ultimately inhibiting the downstream signaling cascades responsible for pain perception. [, ] Specifically, BCTC has been shown to be a "group A" antagonist, meaning it can block TRPV1 activation by both capsaicin and protons, suggesting it acts on a common binding pocket involved in both activation pathways. [] Research suggests that BCTC and similar antagonists lock the TRPV1 channel in a closed conformation, rendering it unresponsive to both chemical and proton-mediated activation. []
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: